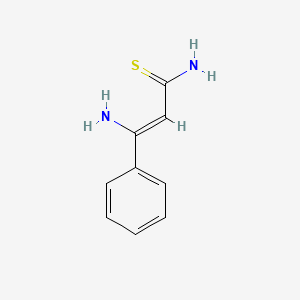

3-amino-3-phenylprop-2-enethioamide

Overview

Description

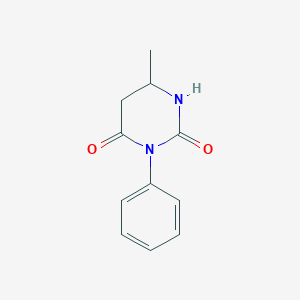

3-amino-3-phenylprop-2-enethioamide, also known by its CAS Number 1057326-92-7, is a compound with a molecular weight of 178.26 . The compound is in powder form .

Molecular Structure Analysis

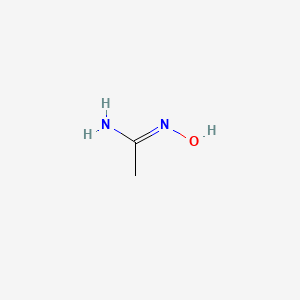

The IUPAC name for this compound is (2Z)-3-amino-3-phenyl-2-propenethioamide . The InChI code is 1S/C9H10N2S/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12)/b8-6- . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis

3-amino-3-phenylprop-2-enethioamide is a non-volatile crystalline solid . It has a high dielectric constant and high dipole moment, reflecting the discrete separation of positive and negative charges in its dipolar ionic forms . These properties make it insoluble in non-polar solvents such as benzene, petroleum-ether, and ether, but appreciably soluble in water .Scientific Research Applications

Pharmaceutical Development

3-amino-3-phenylprop-2-enethioamide has shown potential in pharmaceutical research due to its unique chemical structure. It is being studied for its ability to interact with various biological targets, which could lead to the development of new therapeutic agents. Researchers are particularly interested in its potential as an anti-inflammatory and anticancer agent .

Chemical Synthesis

This compound is valuable in the field of chemical synthesis. It serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a useful building block for creating a variety of chemical compounds, which can be used in different industrial applications .

Biological Studies

In biological research, 3-amino-3-phenylprop-2-enethioamide is used to study enzyme interactions and protein binding. Its structure allows it to mimic certain biological molecules, making it a useful tool for understanding biochemical pathways and mechanisms.

Material Science

Researchers in material science are exploring the use of 3-amino-3-phenylprop-2-enethioamide in the development of new materials. Its properties can be leveraged to create polymers and other materials with specific characteristics, such as enhanced durability or conductivity .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its potential use in developing new pesticides or herbicides. Its ability to interact with biological systems makes it a candidate for creating more effective and environmentally friendly agricultural chemicals .

Environmental Science

Environmental scientists are studying 3-amino-3-phenylprop-2-enethioamide for its potential applications in pollution control and remediation. Its chemical properties may allow it to bind with and neutralize certain pollutants, making it useful in cleaning up contaminated environments.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify other substances .

Medicinal Chemistry

Medicinal chemists are exploring the potential of 3-amino-3-phenylprop-2-enethioamide in drug design and discovery. Its ability to form stable complexes with metal ions and other molecules makes it a promising candidate for developing new drugs with improved efficacy and safety profiles .

MilliporeSigma BLD Pharm EvitaChem

Safety and Hazards

The safety data sheet (SDS) for 3-amino-3-phenylprop-2-enethioamide provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety information, it’s recommended to refer to the SDS.

properties

IUPAC Name |

(Z)-3-amino-3-phenylprop-2-enethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12)/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDPEETVZXFWHX-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=S)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=S)N)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-phenylprop-2-enethioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride](/img/structure/B6141829.png)

![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)

![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)

![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)

![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)